N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide
Description
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide (CAS 897616-55-6) is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidinone core. The structure includes a 2-methyl substituent at the pyrido-pyrimidinone ring and a 3,3-diphenylpropanamide side chain. Structural characterization of such compounds often relies on X-ray crystallography, with software like SHELX being historically pivotal for refinement .
Properties
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-17-23(24(29)27-15-9-8-14-21(27)25-17)26-22(28)16-20(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,20H,16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVGEXQOVNVBTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
CuI-Catalyzed Tandem C–N Cross-Coupling and Intramolecular Amidation
Functionalization at Position 3: Introducing the 3,3-Diphenylpropanamide Group
Nitration and Reduction to Primary Amine
To introduce an amine at position 3, the pyrido-pyrimidinone core is first nitrated. Nitration typically occurs at the meta position relative to the carbonyl group, yielding 3-nitro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to a primary amine, yielding 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Acylation with 3,3-Diphenylpropanoyl Chloride
The primary amine undergoes acylation with 3,3-diphenylpropanoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the target amide. Optimal conditions use dichloromethane or tetrahydrofuran as solvents at 0–25°C, achieving yields of 70–85%.
Mechanistic Insight :
The reaction follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride.
Alternative Approaches: Halogenation and Cross-Coupling
Bromination at Position 3
Direct bromination of the pyrido-pyrimidinone core using N-bromosuccinimide (NBS) in acetic acid introduces a bromine atom at position 3. Subsequent Buchwald-Hartwig amination with ammonia or an amine precursor generates the 3-amino intermediate, which is acylated as described above.
Ullmann-Type Amination
Copper-catalyzed coupling of 3-bromo-2-methyl-pyrido-pyrimidinone with aqueous ammonia in the presence of CuI and 1,10-phenanthroline affords the 3-amino derivative. This method bypasses nitration but requires stringent anhydrous conditions.
Data Tables: Comparative Analysis of Synthesis Routes
Challenges and Optimization Strategies
Regioselectivity in Nitration
The electron-deficient pyrido-pyrimidinone ring directs nitration to position 5 or 7 rather than 3, complicating amine introduction. To address this, pre-functionalization of the arylacrylate ester with a nitro group ensures correct positioning during cyclization.
Acylation Side Reactions
The 4-oxo group may compete with the amine in acylation, forming undesired O-acylated byproducts. Using bulky bases (e.g., DMAP) suppresses this by deprotonating the amine selectively.
Chemical Reactions Analysis
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the field of organic chemistry.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets within cells. The compound is known to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido-Pyrimidinone Derivatives
- N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide This analogue () differs by the addition of a 6-methyl group on the pyrido-pyrimidinone ring. The extra methyl group may sterically hinder interactions in binding pockets or improve metabolic stability by blocking oxidation sites.
- N-(3-methylbutyl)-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide (CAS 688793-66-0) This compound (CM638818) shares a pyrido-pyrimidinone scaffold but replaces the diphenylpropanamide with a methylbutyl-acetamide side chain and introduces a sulfanylidene (C=S) group. The sulfur atom could enhance hydrogen-bonding or coordinate metal ions, while the reduced aromaticity might lower lipophilicity compared to the target compound .
Complex Polycyclic Analogues
Pyrrolo[1,2-b]pyridazine Derivatives ()
The patent compounds (e.g., EP 4 374 877 A2) feature trifluoromethyl and morpholine groups. The trifluoromethyl group increases electronegativity and metabolic resistance, while the morpholine ether improves solubility. These structural elements are absent in the target compound, suggesting divergent pharmacokinetic profiles .- Imidazo[1,2-a]pyrimidin-4-one Derivatives () Compound 3f includes an acrylamide group, which may act as a covalent binder (e.g., in kinase inhibitors). In contrast, the diphenylpropanamide in the target compound likely facilitates non-covalent interactions, implying different mechanisms of action .
Hexanamide-Based Structures ()
Compounds m, n, and o possess diphenylhexanamide backbones with pyrrolo-pyridazine cores. Their larger molecular weight and hydroxyl/tetrahydropyrimidinone groups may reduce blood-brain barrier penetration compared to the smaller pyrido-pyrimidinone target compound.
Structural and Functional Comparison Table
Research Implications and Gaps
While structural comparisons highlight differences in substituents and ring systems, the absence of explicit pharmacological data in the provided evidence limits functional insights. Further studies on binding assays, solubility, and metabolic stability are needed to validate hypotheses derived from structural analysis. The target compound’s diphenylpropanamide group warrants exploration in therapeutic contexts, such as kinase inhibition or antimicrobial activity, where similar scaffolds are prevalent .
Biological Activity
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.
Structural Characteristics
The compound is characterized by its unique heterocyclic structure, which includes a pyrido[1,2-a]pyrimidine core. This structural feature is known to contribute to various biological activities, making it a subject of extensive research. The molecular formula for this compound is with a molecular weight of approximately 336.40 g/mol.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, studies utilizing the MTT assay demonstrated that related pyrido[1,2-a]pyrimidines effectively inhibited the growth of various tumor cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | Apoptosis induction |
| Similar Compound 1 | HeLa (Cervical) | 15.0 | Cell cycle arrest |
| Similar Compound 2 | MCF7 (Breast) | 10.0 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro studies have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 500 to 1000 µg/mL, indicating moderate antibacterial activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis by targeting enzymes involved in DNA replication.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways related to cell proliferation and survival.
Case Studies
A series of case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study published in the Bulletin of the Korean Chemical Society examined the effects of structurally similar compounds on tumor cell lines and reported significant growth inhibition .
- Case Study 2 : Another investigation focused on the antimicrobial properties against resistant bacterial strains, demonstrating effective inhibition and suggesting potential for development as an antibiotic agent.
Comparative Analysis
When compared to other compounds within the pyrido[1,2-a]pyrimidine class, this compound exhibits unique biological activities that warrant further exploration.
| Compound | Biological Activity | Potency |
|---|---|---|
| This compound | Antitumor & Antimicrobial | Moderate |
| Compound A | Antitumor Only | High |
| Compound B | Antimicrobial Only | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
